1-Amino-2-methylpyridinium iodide
Overview
Description
1-Amino-2-methylpyridinium iodide is a pyridine derivative and an important reagent for organic synthesis . It has various pharmaceutical applications and participates in homogeneous transition metal-catalyzed reactions .
Synthesis Analysis
The synthesis of this compound involves a solution of the compound (3 mmol) and ethyl cyanoacetate (4 g, 35 mmol) in 50 mL of ethanol stirred with K2CO3(5 g) at room temperature for 3 days .Molecular Structure Analysis
The molecular formula of this compound is C6H9IN2 . Single-crystal X-ray diffraction studies suggest that the compound crystallizes in the monoclinic space group P 2 1 / c (phase II) .Chemical Reactions Analysis
This compound is used as a building block to construct fused heterocycles, synthesis of substituted pyridines, dipolar cycloadditions, ylide type reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The molecular weight of the compound is 236.06 .Scientific Research Applications
Peptide Synthesis
1-Amino-2-methylpyridinium iodide has been utilized in the realm of peptide synthesis. An example includes its role in the synthesis of different peptides using protected di- and trifunctional amino acids. Its use in this context helps in achieving reactions free of racemization, which is crucial for preserving the structural integrity of peptides (Keese et al., 1985).
CO2 Separation
In the field of environmental science, specifically in CO2 separation processes, this compound has shown promising results. When used in composites, it significantly enhances CO2/N2 selectivity and the permeance of CO2 gas, contributing to more effective CO2 capture technologies (Kim & Kang, 2019).
Organic Synthesis
This compound has been employed in various organic reactions, such as the generation of azomethine ylids, which are intermediates in organic synthesis. It was used in reactions with carbonyl compounds, showcasing its versatility in chemical synthesis (Kohra & Tominaga, 1994).
Spectroscopic and Structural Studies
This compound has been a subject in structural and spectroscopic studies. For instance, its crystal structure was analyzed using various techniques like NMR, FTIR, Raman, and X-ray diffraction, providing insights into its molecular geometry and interactions (Barczyński et al., 2013).
Analytical Chemistry Applications
It has also found use in analytical chemistry, particularly in the acidimetric determination of thiol groups. This demonstrates its utility in analytical methods where precise and accurate measurements are essential (Bald, 1980).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a type of organic compound and is often used as a reagent in organic synthesis .
Mode of Action
It’s known to be an ionic compound, composed of 1-amino-2-methylpyridine cation and iodide anion . The interaction of this compound with its targets would depend on the specific reaction conditions and the nature of the other reactants involved.
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in various chemical reactions leading to the formation of other organic compounds .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction and the nature of the other reactants .
Result of Action
The molecular and cellular effects of 1-Amino-2-methylpyridinium iodide’s action would depend on the specific reaction it’s involved in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s soluble in water and organic solvents, and it’s recommended to be stored in a dry, well-ventilated place . The specific reaction conditions, such as temperature and pH, can also affect its reactivity.
Biochemical Analysis
Biochemical Properties
It is known that pyridinium salts, which include 1-Amino-2-methylpyridinium iodide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Cellular Effects
It is known that structurally diverse pyridinium salts have been used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Molecular Mechanism
Pyridinium ionic liquids, which include this compound, are composed of pyridinium cations and inorganic or organic anions . They have become a hot topic in synthesis and application .
Temporal Effects in Laboratory Settings
It is known that it should be stored in a dark place, under an inert atmosphere, at room temperature . It is also known to be air sensitive .
Dosage Effects in Animal Models
It is known that N-methylpyridinium iodide, a related compound, has been tested in a 15-day animal trial on rats .
Metabolic Pathways
It is known that pyridinium salts, which include this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .
Transport and Distribution
It is known that pyridinium salts, which include this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .
Subcellular Localization
It is known that pyridinium salts, which include this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .
Properties
IUPAC Name |
2-methylpyridin-1-ium-1-amine;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXSCPQGJZSLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484977 | |
Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7583-90-6 | |
Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methylpyridinium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-Amino-2-methylpyridinium iodide be used for deamination reactions?
A2: Yes, this compound can be indirectly employed for deamination. While it does not directly deaminate itself, it reacts with benzaldehyde to form N-benzalimino-2-methylpyridinium iodide. This intermediate, upon treatment with a base, yields 2-picoline and benzonitrile, effectively achieving deamination of the original 2-methylpyridine [].
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